molecular formula C8H7NO5 B1293962 3-Methoxy-2-nitrobenzoic acid CAS No. 4920-80-3

3-Methoxy-2-nitrobenzoic acid

Cat. No.: B1293962
CAS No.: 4920-80-3
M. Wt: 197.14 g/mol
InChI Key: YMOMYSDAOXOCID-UHFFFAOYSA-N
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Description

Significance of Nitrobenzoic Acid Derivatives in Synthetic Organic Chemistry

Nitrobenzoic acids and their derivatives are a class of organic compounds that hold substantial importance in synthetic organic chemistry. ontosight.ai The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the benzoic acid backbone, affecting its acidity and reactivity. ontosight.ai This characteristic makes nitrobenzoic acids valuable precursors and intermediates in a variety of chemical transformations.

These compounds are instrumental in the synthesis of a wide array of functional molecules. For instance, they serve as key starting materials in the production of dyes, pharmaceuticals, and advanced materials. ontosight.ai The nitro group can be readily reduced to an amino group, opening pathways to a vast range of amino-substituted aromatic compounds, which are pivotal in medicinal chemistry and material science. Furthermore, the strategic placement of the nitro group, along with other substituents, allows for fine-tuning of the molecule's electronic and steric properties, enabling chemists to design and construct target molecules with desired functionalities. Benzoic acid derivatives, in general, are widely utilized in pharmaceuticals, agrochemicals, and material science. ontosight.ai

Research Trajectories and Academic Relevance of 3-Methoxy-2-nitrobenzoic Acid

The academic relevance of this compound stems from its role as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its specific substitution pattern, with the methoxy (B1213986) and nitro groups ortho to each other, provides a unique electronic and steric environment that can be exploited in various synthetic strategies.

Research involving this compound often focuses on its utility in constructing novel molecular frameworks. For example, it is a key intermediate in the synthesis of certain pharmaceutical compounds. A notable application is in the preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, which is a crucial intermediate for synthesizing pyrrolobenzodiazepine (PBD) compounds, a class of molecules with reported anti-tumor activity. google.com

The synthesis of this compound itself has been a subject of study, with efforts to develop more efficient and environmentally friendly methods. One approach involves the oxidation of 3-methoxy-2-nitrotoluene. Another reported synthesis starts from methyl 3-methylbenzoate, which undergoes nitration to form methyl 3-methyl-2-nitrobenzoate, a precursor to the target acid. google.com A method for the synthesis of this compound has been described using potassium permanganate (B83412) and sodium carbonate in water. alfa-chemical.com

Overview of Key Research Areas and Methodological Approaches

The primary research area involving this compound is its application as a building block in multi-step organic synthesis. Methodological approaches often involve leveraging the reactivity of its functional groups. The carboxylic acid group can undergo standard reactions such as esterification and amidation. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including diazotization and coupling reactions, to form more complex structures.

Recent research has explored its use in the synthesis of various bioactive molecules. For example, it has been utilized in the development of novel pharmaceutical agents. chemimpex.com The compound's structure allows for the introduction of diverse functionalities, making it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.

Furthermore, analytical methods for the separation and identification of this compound have been developed, such as reverse-phase high-performance liquid chromatography (HPLC). sielc.com These methods are crucial for monitoring reaction progress and ensuring the purity of synthetic intermediates and final products.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C8H7NO5 sigmaaldrich.comsigmaaldrich.comnist.gov
Molecular Weight 197.14 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 4920-80-3 sigmaaldrich.comsigmaaldrich.com
Melting Point 253-257 °C alfa-chemical.comsigmaaldrich.com
Appearance Pale cream to cream color powder chemimpex.com
Purity ≥ 96% alfa-chemical.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMOMYSDAOXOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10197718
Record name 3-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4920-80-3
Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-methoxy-2-nitrobenzoic acid
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Synthetic Methodologies for 3 Methoxy 2 Nitrobenzoic Acid and Analogs

Established Synthetic Routes to 3-Methoxy-2-nitrobenzoic Acid

The primary and most direct method for the synthesis of this compound involves the electrophilic nitration of 3-methoxybenzoic acid. The methoxy (B1213986) group at the 3-position and the carboxylic acid group at the 1-position of the benzene (B151609) ring direct the incoming nitro group to the ortho and para positions relative to the methoxy group. Due to steric hindrance from the adjacent carboxylic acid, the major product is typically the 2-nitro isomer.

Nitration of 3-Methoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring of 3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution. The success of this reaction hinges on the careful control of reagents and reaction parameters.

A common and effective reagent system for the nitration of aromatic compounds is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This powerful electrophile is then attacked by the electron-rich aromatic ring of 3-methoxybenzoic acid.

The reaction is typically carried out by dissolving 3-methoxybenzoic acid in a suitable solvent, such as dichloromethane (B109758), and then adding the pre-mixed nitrating agent dropwise while maintaining a low temperature.

The yield and regioselectivity of the nitration of 3-methoxybenzoic acid are highly dependent on several key reaction parameters.

Temperature: Controlling the reaction temperature is crucial. Nitration is an exothermic process, and allowing the temperature to rise can lead to the formation of undesired byproducts, including dinitro compounds and oxidation products. quora.com For many nitration reactions, maintaining a temperature between 0–5°C is optimal for minimizing side reactions.

Stoichiometry: The molar ratio of the reactants is another critical factor. An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in incomplete conversion of the starting material. A molar ratio of approximately 1:1.2 of the benzoic acid to nitric acid is often employed to ensure complete conversion while minimizing the formation of dinitrated products.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. A typical reaction time for the nitration of similar substrates is around 4 hours.

Solvent: The choice of solvent can influence the reaction by affecting the solubility of the reactants and the dissipation of heat. Polar aprotic solvents like dichloromethane are often used.

ParameterConditionRationale
Temperature 0–5°CMinimizes side reactions (e.g., over-nitration, oxidation).
Stoichiometry (Substrate:HNO₃) 1:1.2Ensures complete conversion while avoiding excess nitronium ion.
Reaction Time ~4 hoursAllows for complete reaction of the starting material.
Solvent DichloromethaneProvides good solubility and helps in heat dissipation.

Alternative Nitration Methodologies (e.g., Utilizing Acetic Anhydride)

An alternative to the strong acid conditions of the nitric acid/sulfuric acid system is the use of nitric acid in acetic anhydride (B1165640) (Ac₂O). This mixture generates acetyl nitrate (B79036) (CH₃COONO₂), which is a milder nitrating agent. quora.com This method can offer improved selectivity and cleaner reactions, avoiding the production of large amounts of acidic wastewater. quora.comkhanacademy.org The reaction between acetic anhydride and nitric acid forms acetyl nitrate and acetic acid. quora.com The acetyl nitrate can then act as the electrophile in the nitration reaction. This approach has been shown to be effective for the nitration of various aromatic compounds, including those sensitive to strong acids. wuxibiology.comresearchgate.net For instance, the nitration of 4-methoxybenzaldehyde (B44291) to 4-methoxy-3-nitrobenzaldehyde (B1298851) is successfully carried out using fuming nitric acid in acetic anhydride.

Multistep Synthesis of Functionalized Derivatives and Related Compounds

The synthesis of more complex analogs of this compound, such as those with benzyloxy substituents, requires a multistep approach. These derivatives are valuable intermediates in medicinal chemistry and materials science.

Preparation of Benzyloxy-Substituted this compound Analogs

A common strategy for synthesizing benzyloxy-substituted analogs involves starting with a suitably functionalized precursor, such as 4-hydroxy-3-methoxybenzoic acid. The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid is a prime example of this approach. smolecule.com

The synthesis typically proceeds in two main steps:

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid is protected as a benzyl (B1604629) ether. This is achieved through a Williamson ether synthesis, where the phenoxide, formed by reacting the phenol (B47542) with a base like potassium carbonate (K₂CO₃), acts as a nucleophile and attacks benzyl bromide. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) at elevated temperatures (60–80°C) for several hours.

Nitration: Following the protection of the hydroxyl group, the resulting 4-(benzyloxy)-3-methoxybenzoic acid is nitrated. A mixture of concentrated nitric acid and sulfuric acid is commonly used, with the reaction being performed at low temperatures (0–5°C) to ensure high regioselectivity for the introduction of the nitro group at the 2-position. The electron-donating methoxy and benzyloxy groups direct the nitration to the positions ortho to them, and the 2-position is favored.

An alternative one-pot method involves the direct nitration of 4-(benzyloxy)-3-methoxybenzoic acid using fuming nitric acid in acetic acid at a controlled temperature of 4–6°C, which can yield the desired product in high purity after recrystallization.

Table of Synthetic Steps for 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic Acid

StepReactionReagents and ConditionsYieldReference
1 Benzylation (Williamson Ether Synthesis)4-hydroxy-3-methoxybenzoic acid, Benzyl bromide, K₂CO₃, DMF, 65°C, 8 hours83% chemicalbook.com
2 NitrationHNO₃/H₂SO₄ (1:3 v/v), 0°C, 3 hours90-95% (after recrystallization)

Synthesis of Halogenated Derivatives (e.g., Chloro-substituted)

The introduction of halogen atoms, particularly chlorine, onto the methoxy-nitrobenzoic acid scaffold is a key strategy for creating diverse chemical intermediates. These halogenated derivatives serve as versatile building blocks, primarily because the halogen can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions.

A common approach involves utilizing starting materials that already contain the desired halogen. For instance, the synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can begin with 4-acetylamino-5-chloro-2-methoxy-3-nitrobenzoic acid methyl ester. This method is advantageous as it avoids potentially hazardous chlorination steps later in the synthesis, which can enhance safety and reproducibility. The synthesis involves the deprotection of the acetylamino group to yield the final product.

Alternatively, late-stage chlorination can be employed, although this may present challenges in controlling regioselectivity and can be less efficient. The chloro group in the resulting compounds can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, or the nitro group can be reduced to an amine using agents like hydrogen gas with a palladium catalyst.

Another example is the preparation of compounds like 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid. rsc.org While specific synthesis details for this exact compound are not extensively published, general methodologies for similar structures often rely on the nitration of a corresponding chlorinated and methoxylated benzoic acid precursor. The precise ordering of nitration, chlorination, and methoxylation steps is crucial for achieving the desired isomer.

The table below summarizes synthetic methods for halogenated nitrobenzoic acid derivatives.

Table 1: Synthesis of Halogenated Nitrobenzoic Acid Derivatives
Product Starting Material Key Reagents/Steps Reference
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate 4-acetylamino-5-chloro-2-methoxy-3-nitrobenzoic acid methyl ester Deprotection
1-chloro-3-nitrobenzene 4-chloro-2-nitrobenzoic acid CuI, Et3N (Decarboxylative coupling) rsc.org

Synthetic Routes to Hydroxy-Substituted Nitrobenzoic Acids

Hydroxy-substituted nitrobenzoic acids are crucial intermediates, particularly in the synthesis of pharmaceuticals and other complex organic molecules. The synthesis of these compounds often involves the strategic nitration of a hydroxybenzoic acid precursor or the introduction of a hydroxyl group onto a nitrobenzoic acid scaffold.

A multi-step pathway has been developed for the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate for certain antitumor antibiotics. google.com This process starts with 3-alkoxy-4-acetoxybenzaldehyde, which undergoes a sequence of reactions:

Nitration: The starting aldehyde is nitrated using concentrated or fuming nitric acid. google.com

Deacetylation: The acetyl protecting group is removed to reveal a hydroxyl group. google.com

Methylation: The newly formed hydroxyl group is methylated. google.com

Oxidation: The aldehyde group is oxidized to a carboxylic acid. google.com

Deprotection: The initial alkoxy group is removed to yield the final 3-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com

A similar multi-step approach is used for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid, beginning with a 3-alkoxy-4-acetoxybenzaldehyde derivative. The sequence involves nitration, deacetylation, methylation, and oxidation to arrive at the target molecule.

In some synthetic strategies, the carboxylic acid group of a hydroxy-nitrobenzoic acid is first protected as an ester to facilitate further reactions. For example, 3-hydroxy-4-nitrobenzoic acid can be converted to its methyl ester by reacting it with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. acs.org This methyl ester can then be used in subsequent derivatization steps. acs.org

Direct nitration of hydroxybenzoic acids is also a common method. The synthesis of 3-hydroxy-4-nitrobenzoic acid can be achieved by treating 3-hydroxybenzoic acid with reagents like ammonium (B1175870) cerium nitrate in acetonitrile (B52724) or fuming nitric acid in nitrobenzene. chemicalbook.comprepchem.com Similarly, 4-hydroxy-3-nitrobenzoic acid is prepared by the nitration of 4-hydroxybenzoic acid using nitric acid. google.com

Table 2: Synthesis of Hydroxy-Substituted Nitrobenzoic Acids

Product Starting Material Key Reagents/Steps Yield Reference
3-Hydroxy-4-nitrobenzoic acid 3-Hydroxybenzoic acid Ammonium cerium nitrate, acetonitrile 27% chemicalbook.com
3-Hydroxy-4-nitrobenzoic acid 3-Hydroxybenzoic acid Fuming nitric acid, nitrobenzene 15% prepchem.com
Methyl 3-hydroxy-4-nitrobenzoate 3-Hydroxy-4-nitrobenzoic acid H₂SO₄, methanol - acs.org
5-Hydroxy-2-nitrobenzoic acid 2-Methylphenol Cu(NO₃)₂·3H₂O, THF 67-90% chemicalbook.com
3-hydroxy-4-methoxy-2-nitrobenzoic acid 3-alkoxy-4-acetoxybenzaldehyde Nitration, deacetylation, methylation, oxidation, deprotection High google.com

Strategic Considerations in Synthetic Design and Process Efficiency

Reagent and Catalyst Selection: The choice of reagents can significantly impact the reaction's selectivity and environmental footprint. For instance, in the nitration of 3-methylbenzoic acid methyl ester, using acetic anhydride as a catalyst instead of the traditional sulfuric acid has been shown to improve reaction selectivity and yield. google.com This substitution also enhances the sustainability of the process by reducing the production of acidic wastewater. google.com

Reaction Conditions Control: Precise control over reaction conditions is paramount. Temperature management during nitration is critical to prevent over-nitration and the formation of unwanted isomers or byproducts. In some syntheses, such as the preparation of 2-isopropoxy-4-nitrobenzoic acid, using milder conditions—like substituting strong bases such as NaOH with lithium hydroxide (B78521) (LiOH) at room temperature—can prevent the formation of significant byproducts like azoxybenzene (B3421426) derivatives and lead to a much higher yield of the desired product. csic.es

Purification and Isomer Management: Nitration reactions frequently yield a mixture of isomers, necessitating efficient purification methods. Recrystallization is a standard and effective technique for separating the desired 2-nitro isomer from other by-products, such as the 4-nitro isomer, thereby improving the purity of the final product. google.com

Multi-Step Synthetic Strategy: For complex molecules, a multi-step approach involving the use of protecting groups is often necessary. The carboxylic acid functionality is commonly protected as an ester (esterification) before carrying out nitration. This strategy prevents unwanted side reactions and directs the nitration to the desired position on the aromatic ring. The protecting group is then removed in a subsequent step (hydrolysis) to regenerate the carboxylic acid. This strategic use of protection and deprotection is fundamental to achieving high yields and purity in the synthesis of complex substituted benzoic acids.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 2 Nitrobenzoic Acid

Reduction Chemistry of the Nitro Group

The nitro group is a key site for chemical transformation, readily undergoing reduction to an amino group, which opens pathways to a variety of substituted anthranilic acid derivatives.

Catalytic Hydrogenation and Other Reductive Conversions to Amino Functionality

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation. Catalytic hydrogenation is a widely employed method for this conversion, offering high yields and clean reactions. For instance, the hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids can be achieved using a hydrogen atmosphere in the presence of a catalyst. google.com A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) under a hydrogen balloon. For example, the hydrogenation of 5-methoxy-2-nitrobenzoic acid over 10% Pd/C in THF at room temperature for 18 hours afforded 2-amino-5-methoxybenzoic acid in 98% yield.

Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have also been shown to be effective catalysts for the hydrogenation of related nitroaromatic compounds, like 3-nitro-4-methoxy-acetylaniline, to the corresponding amino derivative. rsc.org The process for hydrogenating nitrobenzoic acids can also be carried out in an aqueous solution of an alkali metal salt at a controlled pH between 5 and 7, using hydrogen pressure below 100 psig. google.com

Besides catalytic hydrogenation, other reducing agents are effective. A mixture of tin (Sn) and hydrochloric acid (HCl) is a classic and chemoselective method for the reduction of nitroarenes. stackexchange.com This system is known to reduce nitro groups without affecting other functional groups like esters or nitriles. stackexchange.com Similarly, tin(II) chloride (SnCl₂) in the presence of an acid, such as concentrated HCl in ethanol, is a reliable reagent for this reduction, proceeding smoothly and quickly without cleaving other sensitive groups like benzyl (B1604629) ethers or chloro substituents in related molecules. semanticscholar.org Other reagents that can be used for the reduction of nitroarenes include iron in acidic or neutral conditions (e.g., Fe/HCl, Fe/acetic acid, Fe/CaCl₂), sodium sulfide (B99878) (Na₂S), and zinc in acetic acid. sciencemadness.org

Table 1: Conditions for the Reduction of Nitroaromatic Acids

Starting MaterialReagents and ConditionsProductYield (%)Reference(s)
5-Methoxy-2-nitrobenzoic acidH₂, 10% Pd/C, THF, room temp, 18 h2-Amino-5-methoxybenzoic acid98
Nitrobenzoic acidH₂ (<100 psig), hydrogenation catalyst, aqueous alkali metal salt (pH 5-7), 50-100 °CAminobenzoic acid- google.com
4-Benzyloxy-3-chloronitrobenzeneSnCl₂·2H₂O, ethanol, conc. HCl4-Benzyloxy-3-chloroanilineExcellent semanticscholar.org
3-Nitro-4-methoxy-acetylanilineH₂, Cu₀.₇Ni₀.₃ catalyst, 140 °C, 2 h3-Amino-4-methoxy-acetylaniline99.4 (selectivity) rsc.org

Formation of Substituted Anthranilic Acid Derivatives

The reduction of 3-methoxy-2-nitrobenzoic acid directly yields 2-amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid. sigmaaldrich.comnih.govchemicalbook.com Anthranilic acid and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. core.ac.ukresearchgate.net For example, they are used in the preparation of pharmaceuticals and dyestuffs. core.ac.uk The reactivity of anthranilic acid allows for the construction of heterocycles like quinazolines and 1,4-benzodiazepine-3-ones. core.ac.uk

The synthesis of various N-aryl anthranilic acid derivatives can be achieved through methods like the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. researchgate.net While not a direct transformation of this compound, this illustrates a pathway to further derivatize the resulting anthranilic acid.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (–OCH₃) on the aromatic ring can also participate in chemical reactions, primarily through nucleophilic substitution or demethylation.

Demethylation Pathways

The cleavage of the ether linkage in aryl methyl ethers is a common transformation, typically achieved using strong acids or Lewis acids. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. libretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion, yielding a phenol (B47542) and a methyl halide. masterorganicchemistry.comlibretexts.org

Boron tribromide (BBr₃) is another powerful and widely used reagent for the demethylation of aryl methyl ethers. nih.govnih.gov The reaction is thought to proceed through the formation of an ether-BBr₃ adduct, followed by a series of steps that ultimately lead to the cleavage of the carbon-oxygen bond. nih.gov Computational studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether. nih.gov

Table 2: Reagents for Ether Cleavage

ReagentMechanism Type (Typical)Products from Aryl Methyl EtherReference(s)
HI, HBrSₙ2Phenol + Methyl Halide libretexts.orgmasterorganicchemistry.comlibretexts.org
BBr₃Lewis acid-mediatedPhenol + MeBr nih.govnih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (–COOH) is readily converted into other functional groups such as esters and amides, providing further avenues for derivatization.

Esterification of nitrobenzoic acids can be carried out through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). truman.edu The reaction is an equilibrium process, and to drive it towards the product, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction. truman.edu For example, 3-nitrobenzoic acid can be converted to methyl 3-nitrobenzoate using methanol and sulfuric acid. truman.edu

Amide formation from carboxylic acids can be achieved by direct reaction with ammonia (B1221849) or a primary or secondary amine at high temperatures (≥100 °C), often with a catalyst. youtube.com This is a condensation reaction where a molecule of water is eliminated. youtube.com A more common laboratory method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The resulting acyl chloride then readily reacts with an amine to form the corresponding amide.

Table 3: Common Carboxylic Acid Transformations

TransformationReagentsProduct Functional GroupReference(s)
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Ester truman.edu
Amide Formation (direct)Amine, High TemperatureAmide youtube.com
Amide Formation (via acyl chloride)1. SOCl₂ or PCl₃2. AmineAmide

Esterification Reactions

The carboxylic acid functional group of this compound readily undergoes esterification, a fundamental transformation in organic synthesis. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The reaction of this compound with an alcohol, such as methanol or ethanol, is an equilibrium process. truman.edu To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and a dehydrating agent or removal of water is employed. truman.edu Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for this transformation. truman.edunih.gov The process generally involves heating the mixture to reflux for a period to ensure the completion of the reaction. truman.edu For instance, the synthesis of methyl 3-methoxy-2-nitrobenzoate is achieved by reacting this compound with methanol in the presence of an acid catalyst.

Alternative methods for esterification exist, such as using N-bromosuccinimide (NBS) as a catalyst. This approach has been shown to be effective for the esterification of various substituted benzoic acids with methanol at elevated temperatures. nih.gov Another approach involves the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation under milder conditions. jocpr.com

ReactantReagentsProductKey Conditions
This compoundMethanol, Sulfuric Acid (catalyst)Methyl 3-methoxy-2-nitrobenzoateReflux truman.edunih.gov
Substituted Benzoic Acids (General)Methanol, N-bromosuccinimide (NBS)Corresponding Methyl Esters70 °C nih.gov
3,5-Dinitrobenzoic Acid (Related Example)2-Hydroxyethyl methacrylate, DCC, DMAPCorresponding EsterRoom temperature jocpr.com

Formation of Amides and Other Carboxylic Acid Derivatives

This compound can be converted into a variety of carboxylic acid derivatives, with amides being a particularly important class due to their prevalence in biologically active molecules. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. acs.org Therefore, the carboxylic acid is typically activated first.

A common method for amide synthesis involves the conversion of this compound into its corresponding acyl chloride. This is achieved by treating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂). orgsyn.orgmasterorganicchemistry.com The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride gas, yielding the highly reactive 3-methoxy-2-nitrobenzoyl chloride. masterorganicchemistry.com This acid chloride can then be reacted with a primary or secondary amine to form the desired amide. This two-step process is highly efficient. google.comresearchgate.net

Other methods for amide bond formation include the use of coupling agents. rsc.org For example, a mixed anhydride (B1165640) can be formed by reacting the carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine. chemicalbook.com This intermediate then readily reacts with an amine, such as ammonia, to produce the corresponding amide. chemicalbook.com Reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) have also been developed as effective coupling agents for the direct amidation of carboxylic acids with amines. acs.org

Starting MaterialReagentsIntermediateFinal Product
This compound1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂)3-Methoxy-2-nitrobenzoyl chlorideN-substituted 3-methoxy-2-nitrobenzamide (B19154) orgsyn.org
3-Methyl-2-nitrobenzoic acid (Related Example)1. Triethylamine, Ethyl chloroformate 2. AmmoniaMixed Anhydride3-Methyl-2-nitrobenzamide chemicalbook.com
General Carboxylic AcidAmine, B(OCH₂CF₃)₃None (Direct Coupling)Amide acs.org

Aromatic Ring Functionalization and Coupling Reactions

Metal-Catalyzed C–H Bond Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds on the aromatic ring of benzoic acid derivatives represents a powerful and atom-economical strategy for synthesizing complex molecules. nih.gov Palladium-catalyzed C–H activation has emerged as a key methodology in this field. rsc.org While ortho-C–H functionalization is well-established, activating the more remote meta-C–H bond has been a significant challenge, particularly in electron-poor systems like benzoic acids. nih.gov

Research has demonstrated that by using a specifically designed nitrile-based sulfonamide template, it is possible to achieve palladium(II)-catalyzed meta-olefination of a broad range of benzoic acid derivatives. nih.gov This strategy utilizes a directing group to position the palladium catalyst in proximity to the meta-C–H bond, facilitating its cleavage and subsequent functionalization. The reactions often employ molecular oxygen as a sustainable terminal oxidant. nih.gov This methodology allows for the introduction of various olefinic groups at the meta-position of the benzoic acid scaffold. Furthermore, meta-C–H acetoxylation has also been achieved, providing a versatile handle for further synthetic transformations. nih.gov While not specifically detailed for this compound in the reviewed literature, the general principles are applicable to substituted benzoic acids. The electronic properties of the methoxy and nitro groups would influence the reactivity of the C-H bonds on the aromatic ring.

Suzuki–Miyaura Coupling (in related benzyloxy compounds)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgyoutube.com This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups. nih.gov

In the context of compounds related to this compound, such as those containing a benzyloxy group and a halogen on the aromatic ring, the Suzuki-Miyaura coupling provides an effective means to introduce new aryl or alkenyl substituents. For instance, a 3-(benzyloxy)-2-nitro-halobenzoate could be coupled with a variety of arylboronic acids.

The general catalytic cycle for the Suzuki coupling involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted benzyloxy compound) to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org

Derivatization Strategies and Structure Activity Relationship Studies

Rational Design and Synthesis of Novel Derivatives

The rational design of new chemical entities from the 3-Methoxy-2-nitrobenzoic acid scaffold involves strategic modifications at its three primary functional groups: the nitro group, the methoxy (B1213986) group, and the carboxylic acid moiety.

The nitro group is a key functional handle for derivatization, primarily through its reduction to an amino group. This transformation opens up a vast array of subsequent chemical reactions.

Catalytic hydrogenation is a common method to achieve this reduction. For instance, the nitro group of methyl 3-methoxy-2-nitrobenzoate can be effectively reduced to an aryl amine using a Palladium on carbon (Pd/C) catalyst in an atmosphere of hydrogen. thieme-connect.de This resulting amino group is a versatile intermediate. For example, after converting the parent acid to an amide, the nitro group can be reduced to form 2-amino-3-methoxybenzamide. ncl.ac.uk This amine can then undergo reactions such as diazotization, where it is treated with sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. ncl.ac.uk This intermediate can be used to introduce a variety of other functional groups onto the aromatic ring.

Alterations at the methoxy position, typically involving demethylation to reveal a hydroxyl group, are another strategy to create derivatives. The resulting phenol (B47542) can then be used for further functionalization, such as ether or ester formation.

While direct demethylation of this compound is not widely reported, established chemical methods are applicable. Reagents like boron tribromide (BBr₃) are known to be effective for the cleavage of aryl methyl ethers. thieme-connect.de In synthetic pathways involving similar scaffolds, a demethylation step is sometimes employed to unmask a phenol group, which can be crucial for the final structure or for subsequent cyclization reactions. google.com This strategic deprotection highlights the importance of the methoxy group as both a directing group for aromatic substitution and a latent hydroxyl group for later-stage modifications.

The carboxylic acid is arguably the most frequently modified group in this compound, allowing for the synthesis of esters and amides. These derivatives are often key intermediates in the synthesis of more complex molecules.

Esterification: The carboxylic acid can be readily converted to its methyl ester, methyl 3-methoxy-2-nitrobenzoate. This is typically achieved by reacting the acid with methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). google.comgoogleapis.com

Amidation: The formation of amides is a common and powerful derivatization strategy. The process usually begins with the activation of the carboxylic acid by converting it into an acid chloride. This is accomplished by treating this compound with thionyl chloride (SOCl₂), often under reflux conditions, to yield 3-methoxy-2-nitrobenzoyl chloride with high purity and yield. google.combris.ac.uk This highly reactive acid chloride can then be coupled with a wide range of primary or secondary amines to form the corresponding amides. ncl.ac.ukgoogle.com This approach has been used to synthesize a variety of heterocyclic amido derivatives. google.com

Table 1: Synthesis of Amide Derivatives from 3-Methoxy-2-nitrobenzoyl Chloride
Amine ReactantResulting Amide ProductReaction ConditionsYieldReference
2-Amino-5-methyl-3-thiophenecarboxylic acid ethyl ester2-[(2-nitro-3-methoxy benzoyl)amino]-5-methyl-3-thiophenecarboxylic acid ethyl esterAnhydrous methylene (B1212753) chloride, reflux68% google.com
2-Amino-4-methyl-5-thiazolecarboxylic acid ethyl ester2-[(2-nitro-3-methoxy benzoyl)amino]-4-methyl-5-thiazolecarboxylic acid ethyl esterAnhydrous acetone (B3395972), K₂CO₃Not specified google.com

Exploration of Positional Isomerism and Substituent Effects on Reactivity

The acidity and reactivity of a substituted benzoic acid are profoundly influenced by the nature and position of the substituents on the aromatic ring. Comparing this compound with its isomers provides insight into the interplay of electronic and steric effects.

The nitro group (-NO₂) is a strong electron-withdrawing group, primarily through its negative mesomeric (-M) and inductive (-I) effects. When positioned ortho or para to the carboxylic acid, it significantly stabilizes the conjugate base (carboxylate anion) through resonance, thereby increasing the acidity of the parent acid. study.comdoubtnut.com The methoxy group (-OCH₃), conversely, is an electron-donating group through its positive mesomeric effect (+M) but is electron-withdrawing through its negative inductive effect (-I). When para to the carboxylic acid, the resonance effect dominates, destabilizing the conjugate base and making the acid weaker than benzoic acid. study.comdoubtnut.com

In the case of this compound, the nitro group is ortho to the carboxylic acid, while the methoxy group is meta.

Ortho-Nitro Effect: The ortho-nitro group strongly increases the acidity of the carboxylic acid due to both inductive withdrawal and resonance stabilization. Additionally, the steric hindrance from the ortho substituent can force the carboxylic acid group out of the plane of the benzene (B151609) ring, which can also influence acidity, a phenomenon known as the "ortho effect". quora.comquora.com O-nitrobenzoic acid is a significantly stronger acid than its meta and para isomers. quora.com

Meta-Methoxy Effect: At the meta position, the methoxy group cannot exert its electron-donating resonance effect on the carboxylate group. It can only exert its weaker, electron-withdrawing inductive effect, which slightly increases acidity compared to an unsubstituted ring.

The combination of a powerful electron-withdrawing group ortho to the carboxyl group and a methoxy group at the 3-position makes this compound a relatively strong acid, and this electronic arrangement dictates its reactivity in synthetic transformations.

Table 2: Comparison of Acidity (pKa values) for Substituted Benzoic Acids
CompoundSubstituent Position(s)pKaDominant Electronic Effect(s)
Benzoic Acid-4.20Reference
p-Nitrobenzoic Acid4-NO₂3.44-M, -I (stabilizes anion)
m-Nitrobenzoic Acid3-NO₂3.45-I only (stabilizes anion)
o-Nitrobenzoic Acid2-NO₂2.17-M, -I, Ortho Effect (strong stabilization)
p-Methoxybenzoic Acid4-OCH₃4.47+M > -I (destabilizes anion)
m-Methoxybenzoic Acid3-OCH₃4.09-I only (stabilizes anion)

Development of Hybrid Molecules Incorporating the this compound Scaffold

The this compound framework serves as a valuable building block in the synthesis of complex "hybrid molecules," where its structural features are incorporated into a larger, often biologically active, compound.

One significant application is in the synthesis of pyrrolobenzodiazepines (PBDs), a class of DNA-interactive antitumor agents. A closely related derivative, 4-benzyloxy-3-methoxy-2-nitrobenzoic acid, has been used as a key starting material to construct the A-ring of the PBD core. ucl.ac.uk In this synthesis, the carboxylic acid is converted to an amide, and the nitro group is later reduced to an amine, which is essential for the subsequent cyclization to form the diazepine (B8756704) ring.

Furthermore, this compound itself is a starting material in synthetic routes to gliflozins, a class of drugs used to treat type 2 diabetes by inhibiting the sodium-glucose cotransporter 2 (SGLT2). thieme-connect.de The synthesis of these complex C-aryl glycosides involves initial esterification of the acid, followed by reduction of the nitro group. The resulting aniline (B41778) is then used in subsequent steps to build the final diphenylmethane (B89790) core of the drug. thieme-connect.degoogle.com These examples demonstrate that the this compound scaffold is not just a subject of academic study but a practical and important intermediate in the synthesis of pharmacologically relevant molecules.

Advanced Spectroscopic Characterization and Computational Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a comprehensive insight into the molecular structure of 3-Methoxy-2-nitrobenzoic acid by probing its vibrational modes.

The FT-IR spectrum of this compound is characterized by a number of distinct absorption bands that correspond to the stretching and bending vibrations of its functional groups. chemicalbook.comnist.gov The presence of the carboxylic acid group is typically confirmed by a broad O-H stretching band in the high-frequency region and a sharp C=O stretching band. The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. Additionally, the aromatic ring shows C-H and C-C stretching vibrations, while the methoxy (B1213986) group (O-CH₃) has its own characteristic stretching and bending frequencies. nih.gov

Similarly, the FT-Raman spectrum provides complementary information. chemicalbook.com While some vibrational modes may be weak or absent in the FT-IR spectrum, they can be prominent in the Raman spectrum, and vice-versa, allowing for a more complete vibrational assignment.

Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to simulate the vibrational spectra of related nitrobenzoic acids. nih.govresearchgate.net These computational studies aid in the precise assignment of the observed experimental bands to specific molecular vibrations, providing a deeper understanding of the molecule's dynamics. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment and Spin-Spin Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. Both ¹H NMR and ¹³C NMR have been utilized to characterize this compound. chemicalbook.combldpharm.com

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic group. chemicalbook.com The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the methoxy and nitro substituents, providing information about their positions on the benzene (B151609) ring. chemicalbook.comoxinst.com Spin-spin coupling between adjacent protons can lead to splitting of the signals, revealing the connectivity of the protons in the aromatic ring. oxinst.com For instance, ¹H NMR data recorded in DMSO-d₆ shows signals at approximately 7.666 ppm, 7.61 ppm, 7.59 ppm, and 3.938 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.orgchemicalbook.com Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring, the carboxyl group, and the methoxy group are all identifiable. rsc.orgchemicalbook.com For example, in related nitrobenzoic acid derivatives, the carboxyl carbon appears significantly downfield. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. acs.org The benzene ring and the nitro group are the primary chromophores responsible for these absorptions. The position and intensity of these bands are influenced by the methoxy and carboxylic acid substituents. acs.org Studies on similar aromatic compounds have shown that the solvent can also affect the wavelength of maximum absorption (λmax). acs.orgresearchgate.net Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for studying its fragmentation pathways under ionization. chemicalbook.comnist.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (197.14 g/mol ). nist.govsigmaaldrich.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the substituents from the aromatic ring. miamioh.edu For this compound, characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂) would also be expected. chemicalbook.com The analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insights into the molecular properties of this compound. nih.govresearchgate.net

Optimized Molecular Geometry and Vibrational Frequencies

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. researchgate.netresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, DFT methods allow for the calculation of vibrational frequencies. nih.govresearchgate.net The calculated frequencies, after appropriate scaling, can be compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy to provide a detailed and reliable assignment of the observed vibrational bands. nih.gov This comparison helps to validate both the experimental and theoretical results.

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMOs)

The electronic properties and reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net DFT calculations can map the electron density distribution of the HOMO and LUMO, indicating the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.netlibretexts.org For substituted benzoic acids, the distribution of these orbitals is influenced by the nature and position of the substituents on the aromatic ring.

Investigation of Biological Activities and Pharmacological Relevance

Mechanisms of Biological Action of 3-Methoxy-2-nitrobenzoic Acid Derivatives

The biological effects of compounds derived from this compound are dictated by their interaction with specific cellular components and the chemical transformations they undergo within biological systems.

Derivatives of this compound have been shown to interact with a variety of specific molecular targets, leading to the modulation of key biological pathways.

Enzyme Inhibition: Certain derivatives have been identified as potent enzyme inhibitors. For instance, compounds have been developed as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, which is a relevant target for treating neuropathic pain. frontiersin.org Other related derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases. nih.gov The parent compound, this compound, has also been reported to act as a cytotoxic agent by blocking topoisomerase, an enzyme critical for DNA replication and repair.

Signaling Pathway Disruption: A significant area of research has focused on quinazoline (B50416) derivatives synthesized using 4-hydroxy-3-methoxy-2-nitrobenzoic acid. These compounds have been shown to target and disrupt the β-catenin/TCF4 signaling pathway, which is often deregulated in various cancers. smolecule.comresearchgate.netsigmaaldrich.com By interacting with active site residues of β-catenin, these derivatives can hinder its binding to TCF4, thereby inhibiting downstream gene transcription involved in cancer cell proliferation and survival. researchgate.netsigmaaldrich.com

Viral Protein Interaction: In the context of antiviral research, benzimidazole (B57391) derivatives synthesized from this compound have been identified as inhibitors of the SARS-CoV-2 Spike RBD/ACE2 interaction. scielo.brnih.gov This interaction is a critical step for viral entry into host cells, and its inhibition represents a key strategy for antiviral therapy.

Transporter Inhibition: Diphenylmethane (B89790) derivatives originating from this compound have been developed as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). nih.gov SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, and its inhibition is a therapeutic strategy for managing hyperglycemia in diabetes. nih.gov

The nitro group is a critical pharmacophore whose biological activity is often dependent on its metabolic reduction within the body. nih.gov This enzymatic reduction process, utilizing NADH or NADPH as reducing agents, can proceed through several steps, forming nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine derivative. nih.gov

This bioactivation is a double-edged sword. On one hand, the reactive intermediates generated during reduction can be the source of the desired therapeutic effect. For many nitroaromatic drugs, including those with antimicrobial properties, the reduced nitro species are believed to bind covalently to biological macromolecules like DNA, leading to cellular damage and death of the target pathogen. nih.gov The mechanism of action for some nitrofurans, for example, involves the production of reactive oxygen species by parasite enzymes following the reduction of the nitro group. scielo.br

On the other hand, these same reactive intermediates can react with host biomolecules, potentially causing toxicity and mutagenic effects. nih.gov The tendency of a nitroaromatic compound to undergo this reduction is influenced by factors such as its electron affinity and hydrophobicity, which affects its transport to the site of action. scielo.br The chemical reduction of the nitro group is also a key synthetic step in the laboratory, often using reagents like tin(II) chloride (SnCl₂·2H₂O), to convert nitro compounds into their corresponding amino-congeners, which serve as intermediates for further derivatization. frontiersin.orgnih.govuni.lu

Anti-inflammatory Properties and Cyclooxygenase (COX) Enzyme Inhibition

While direct studies on the anti-inflammatory and COX-inhibiting properties of this compound derivatives are limited, research on structurally related nitro compounds provides strong evidence for this potential. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins. nih.gov

Research into cyclic imides demonstrated that replacing a methyl group with a 5-nitro substituent led to a significant increase in anti-inflammatory effects. nih.gov Furthermore, certain synthesized cyclic imides bearing a nitro group exhibited high selectivity for inhibiting the COX-2 isozyme over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional NSAIDs. nih.gov Similarly, a nitro benzamide (B126) derivative was identified as a potent multi-target inhibitor, acting on COX-2 as well as other inflammatory biomolecules like iNOS, IL-1β, and TNF-α. nih.gov These findings suggest that the nitroaromatic scaffold, central to derivatives of this compound, is a promising feature for the design of novel selective anti-inflammatory agents.

Analgesic Effects and Potential in Pain Management Research

Derivatives of this compound have shown considerable promise in the field of pain management. Research has focused on creating novel compounds that can modulate pain pathways, particularly for neuropathic pain.

One successful approach involved using this compound as a starting material for the synthesis of potent fatty acid amide hydrolase (FAAH) inhibitors. frontiersin.org In a rodent model of neuropathic pain, orally administered derivatives provided significant pain relief. frontiersin.org Another strategy has been the development of opioid prodrugs. By covalently bonding an opioid analgesic to an amino benzoic acid analogue derived from this compound, researchers aimed to create prodrugs for pain relief, potentially with improved oral bioavailability or reduced gastrointestinal side effects. uni.lu

Cytotoxic Activities against Diverse Cancer Cell Lines

The cytotoxic potential of derivatives synthesized from this compound and its analogues is one of the most extensively studied areas. The parent compound itself has been described as a cytotoxic agent that may be useful in treating cancers such as leukemia and lymphoma.

More advanced research has focused on novel quinazoline derivatives synthesized from 4-hydroxy-3-methoxy-2-nitrobenzoic acid. smolecule.comresearchgate.net These compounds have demonstrated significant cytotoxic potencies against multiple cancer cell lines, with their mechanism often linked to the disruption of the β-catenin/TCF4 signaling pathway. smolecule.comresearchgate.net The cytotoxic activities of several derivatives have been quantified, showing IC₅₀ values in the micromolar range, comparable to or even superior to some clinically used drugs like imatinib. smolecule.comresearchgate.net

CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Source
Quinazoline Derivative (18B)HCT116Colon Carcinoma5.64 ± 0.68 smolecule.com
Quinazoline Derivative (18B)HepG2Hepatocellular Carcinoma6.98 ± 0.74 smolecule.com
Quinazoline Derivative (18B)Primary Human Gallbladder CancerGallbladder Cancer8.50 ± 1.44 researchgate.net
Quinazoline Derivative (17B)HCT116Colon Carcinoma6.12 ± 0.52 smolecule.com
Quinazoline Derivative (17B)HepG2Hepatocellular Carcinoma7.84 ± 0.66 smolecule.com
Plectosphaeroic acid C dimethyl ester (58)DU145Prostate Cancer~2.5 nih.gov
Plectosphaeroic acid C dimethyl ester (58)A2058Melanoma~2.5 nih.gov

Antimicrobial and Urease Inhibition Activities of Derived Structures

The antimicrobial potential of compounds derived from this compound is an emerging area of interest. The general mechanism for nitro-containing antimicrobials involves the intracellular reduction of the nitro group, which produces toxic intermediates that damage cellular components like DNA. nih.gov

Preliminary studies have suggested that bromo-derivatives of this compound possess potential antimicrobial properties. smolecule.com Furthermore, the broader class of methoxyphenol compounds has demonstrated activity against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. nih.gov Additionally, 1,2,4-triazole (B32235) groups, which can be incorporated into derivatives of the parent compound, are known to form metal complexes with notable antibacterial and antifungal activities. frontiersin.orgsmolecule.com

Regarding urease inhibition, which is a key target for treating infections by urease-producing bacteria like Helicobacter pylori, there is currently no specific information in the reviewed literature detailing this activity for derivatives of this compound. nih.gov Urease is a nickel-containing enzyme that hydrolyzes urea, and its inhibition is a significant therapeutic goal to combat various diseases. nih.gov While many classes of compounds are being investigated as urease inhibitors, the potential of this specific scaffold remains to be explored. mdpi.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.6. Other Emerging Biological Applications and Preclinical Studies

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Applications in Medicinal and Agrochemical Chemistry

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The unique arrangement of functional groups on 3-methoxy-2-nitrobenzoic acid allows for sequential and regioselective chemical modifications, positioning it as a key precursor in the development of novel pharmaceutical agents.

This compound serves as a foundational scaffold for the synthesis of various active pharmaceutical ingredients (APIs). Its structure is integrated into the synthetic pathways of drugs targeting a wide array of diseases. For instance, it is a documented starting material for producing aryl fused lactams, which are investigated as EZH2 modulators with potential applications as antineoplastic agents. guidechem.com The synthesis involves converting the carboxylic acid to an acid chloride, which then reacts with other reagents to build the complex heterocyclic structure. guidechem.com It is also the starting point for synthesizing O-allyl aglycone intermediates, which are precursors in the development of gliflozins, a class of antidiabetic drugs. thieme-connect.com

While the outline mentions Betrixaban, an anticoagulant, published synthetic routes for this specific API begin with the positional isomer, 5-methoxy-2-nitrobenzoic acid. google.comresearchgate.netchemicalbook.com In a widely cited synthesis, 5-methoxy-2-nitrobenzoic acid is first coupled with 2-amino-5-chloropyridine. researchgate.net This initial step is followed by the reduction of the nitro group to an amine, which is then acylated with 4-cyanobenzoyl chloride to form a key precursor. researchgate.net This highlights how specific isomeric forms of methoxy-nitrobenzoic acids are selected for the synthesis of different target molecules.

The compound is instrumental in the development of novel agents for treating inflammation and pain. Researchers have utilized this compound to synthesize potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme considered a significant therapeutic target for managing neuropathic pain. researchgate.net In one synthetic pathway, the acid undergoes a Curtius rearrangement to form a carbamate, which serves as a key intermediate for the final FAAH inhibitors. researchgate.net The resulting compounds have demonstrated significant efficacy in preclinical models of neuropathic pain and possess anti-inflammatory properties. researchgate.net

Furthermore, patents have described the use of this compound in the synthesis of compounds intended for treating a range of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The syntheses outlined in these documents use the acid to create more complex molecules that incorporate a PDE4 inhibitor, demonstrating its role as a versatile starting block for anti-inflammatory drug candidates.

Contributions to Agrochemical Research and Development

While the structural motifs of this compound are of interest in synthetic chemistry, its specific application in the development of modern agrochemicals is not as extensively documented in publicly available research as its role in pharmaceuticals.

The potential for this compound to serve as an intermediate in the synthesis of herbicides and pesticides is plausible due to the common presence of substituted benzoic acid derivatives in agrochemical products. However, specific, widely-cited examples of its direct use as a precursor for commercial herbicides or pesticides are not prominent in the reviewed scientific literature.

Integration into Complex Organic Molecule Synthesis for Specialized Applications

Beyond its defined roles in medicinal and agrochemical development, this compound is a valuable reagent for constructing complex organic molecules for various specialized applications. Its functional groups allow it to participate in a wide range of chemical reactions.

The compound is described as a fundamental building block for synthesizing more elaborate organic structures. google.com For example, it has been used in the development of a Smiles rearrangement to produce sterically demanding diarylamines, which are important structures in materials science and ligand design. It also serves as the precursor for tert-butyl 3-methoxy-2-nitrophenylcarbamate, a useful intermediate in organic synthesis. researchgate.net The compound's utility is further demonstrated in its conversion to quinazoline (B50416) derivatives designed to inhibit the β-catenin/TCF4 signaling pathway, a target in cancer research. These examples underscore the adaptability of this compound as a starting material for creating diverse and complex molecular architectures. google.comresearchgate.net

Research Findings Summary

Area of ApplicationSynthetic Role of this compoundResulting Compound Class/TargetReference(s)
Pharmaceutical Development Starting material for aryl fused lactams via acid chloride formation.EZH2 modulators (potential antineoplastics) guidechem.com
Pharmaceutical Development Precursor for O-allyl aglycone intermediates.Gliflozins (antidiabetics) thieme-connect.com
Inflammation & Pain Starting material for FAAH inhibitor synthesis via Curtius rearrangement.Fatty Acid Amide Hydrolase (FAAH) inhibitors for neuropathic pain researchgate.net
Inflammation & Pain Precursor in the synthesis of patented anti-inflammatory agents.PDE4 inhibitors for rheumatoid arthritis, Crohn's disease
Complex Synthesis Used in Smiles rearrangement to create sterically hindered structures.Diarylamines
Complex Synthesis Precursor for quinazoline derivatives.β-catenin/TCF4 signaling pathway inhibitors

Analytical Methodologies for Research and Quality Control of 3 Methoxy 2 Nitrobenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 3-Methoxy-2-nitrobenzoic acid, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Reverse-phase HPLC (RP-HPLC) is a common mode employed for its separation. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

A study details a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is effective for separating this compound from its impurities. sielc.com The use of phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. For applications requiring mass spectrometric detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com HPLC is also instrumental in monitoring the synthesis of related compounds, where it is used to determine the ratio of isomers and assess the purity of the final product, often achieving purity levels above 99%. google.com The development of robust HPLC methods is critical for quality control, as the presence of impurities can significantly impact the properties and efficacy of the final product in which this compound or its derivatives are used. ekb.eg

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetailsSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase Newcrom R1 Column sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Alternative Mobile Phase (MS-compatible) Acetonitrile (MeCN), Water, and Formic Acid sielc.com
Application Purity assessment, impurity profiling, and isomer ratio analysis sielc.comgoogle.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC methods can be developed based on existing HPLC conditions. sielc.com The use of smaller particle columns, such as those with 3 µm particles, is suggested for faster UPLC applications. sielc.com

The higher efficiency of UPLC allows for more detailed impurity profiling and can be particularly advantageous in high-throughput screening environments. The principles of separation remain the same as in HPLC, but the increased pressure and optimized instrumentation of UPLC systems enable superior performance. This is especially relevant in the analysis of complex samples where closely related impurities may be present.

Gas Chromatography (GC) for Quantitative Determination (e.g., with Derivatization)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. To overcome this, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester derivative.

A common derivatization agent is diazomethane, which reacts with the carboxylic acid group to form a methyl ester. nih.gov This process of esterification significantly increases the volatility of the analyte, making it amenable to GC analysis. nih.gov A study on the quantitative determination of a similar compound, 2-methyl-3-nitrobenzoic acid, demonstrated the effectiveness of this approach. nih.gov The study utilized a capillary column and a flame ionization detector (FID), achieving a high recovery rate and a low detection limit. nih.gov Another derivatization approach involves the use of boron trifluoride (BF₃) in methanol (B129727), which is effective for the methylation of fatty acids and could be adapted for benzoic acid derivatives. mdpi.com

Coupled Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical specificity and sensitivity. Both LC-MS and GC-MS are highly valuable for the comprehensive analysis of this compound.

Mass spectrometry provides detailed structural information and allows for the confident identification of the compound and its impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. For instance, the NIST WebBook provides mass spectral data for this compound, which can be used as a reference. nist.gov

LC-MS is particularly well-suited for the analysis of this compound as it can be directly interfaced with the HPLC methods described earlier. sielc.comvu.edu.au The use of a volatile mobile phase modifier, such as formic acid, is crucial for compatibility with the MS detector. sielc.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of polar molecules like this compound. researchgate.net

GC-MS, following the derivatization of the analyte, offers high chromatographic resolution and sensitive detection. nih.gov The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Method Validation and Robustness Studies in Analytical Development

The development of any analytical method for quality control purposes must be followed by a thorough validation process to ensure its reliability, accuracy, and reproducibility. Method validation is performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). The validation process typically assesses parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). ekb.eg

A robustness study is also a critical component of method validation. It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate. scirp.org For a GC method, variations in oven temperature program, carrier gas flow, and injection port temperature would be examined. The goal is to establish the operational limits of the method and ensure that it is rugged enough for routine use in a quality control laboratory.

Future Research Directions and Translational Perspectives for 3 Methoxy 2 Nitrobenzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The pursuit of greener and more efficient methods for synthesizing 3-methoxy-2-nitrobenzoic acid is a key area of future research. Traditional synthesis often involves nitration of 3-methoxybenzoic acid, but newer, more environmentally friendly approaches are being investigated.

One promising direction is the use of alternative catalysts and reaction media to minimize waste and improve reaction selectivity. For instance, a method has been developed for the synthesis of methyl 3-methyl-2-nitrobenzoate that replaces sulfuric acid with acetic anhydride (B1165640) as a catalyst. google.com This substitution not only enhances reaction selectivity and yield but also improves the cleanliness of the industrial synthesis process by reducing environmental pollution and production costs. google.com The reaction conditions are relatively mild, making it suitable for industrial-scale production. google.com

Furthermore, research into copper-catalyzed decarboxylative homocoupling of ortho-nitrobenzoic acids presents a novel, waste-free protocol. rsc.org This method demonstrates good functional tolerance to various substituents and provides the desired nitro-containing biaryl compounds with high selectivity. rsc.org Such advancements in catalytic systems could pave the way for more sustainable and economically viable production of this compound and its derivatives.

Another innovative approach involves the use of continuous-flow reactors. These systems offer enhanced efficiency and safety for reactions like nitration. Photocatalytic oxidation systems are also being explored as a more economical and environmentally friendly technological pathway for preparing aromatic acids. thieme-connect.com

Future research will likely focus on refining these sustainable methods, exploring novel catalysts, and optimizing reaction conditions to further improve yield, selectivity, and environmental impact. The development of one-pot synthesis procedures, such as the condensation of anthranilamide with aromatic aldehydes under microwave irradiation, also offers a green and efficient route to related compounds and may be adaptable for this compound derivatives. researchgate.net

Advanced Applications in Material Science and Functional Materials Development

The unique chemical properties of this compound make it a promising candidate for the development of advanced materials with tailored functionalities. Its structure, featuring both an electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group, creates a unique electronic environment that can be exploited in various applications.

The compound and its derivatives are being explored for their potential in creating polymers and coatings with specific thermal and chemical resistance. It is considered an important intermediate in the production of polymer additives. chemimpex.com The presence of the nitro group, in particular, suggests potential applications in pH-sensitive probes or fluorophore-quencher systems.

Furthermore, the carboxylic acid group allows for the functionalization of surfaces, such as gold nanoparticles, which is a key step in the development of biosensors. The ability to modify and incorporate this molecule into larger structures opens up possibilities for creating functional materials with applications in electronics, photonics, and sensor technology.

Future research in this area will likely involve the synthesis and characterization of new polymers and materials derived from this compound. Investigating the impact of its specific substitution pattern on the properties of these materials will be crucial for designing functional materials for a wide range of advanced applications.

Development of Highly Selective Biological Probes and Targeted Therapeutics

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry and drug discovery. The nitroaromatic group is a key feature in the design of nitroreductase (NTR)-activatable probes and therapeutics, which are designed to be activated in the hypoxic (low oxygen) environments often found in solid tumors. rsc.org

The general principle involves the reduction of the nitro group to an amino group by NTR, which triggers a change in the molecule's properties, such as activating fluorescence or releasing a cytotoxic agent. rsc.org This targeted activation mechanism can enhance the selectivity of cancer therapies and reduce side effects. rsc.org

Derivatives of nitrobenzoic acid have been incorporated into various molecular designs for therapeutic and diagnostic purposes. For example, they have been used in the development of photosensitizers for photodynamic therapy (PDT), where a light-activated drug generates reactive oxygen species to kill cancer cells. rsc.org By attaching a tumor-targeting group, such as biotin, to a nitroaromatic-based photosensitizer, researchers have been able to significantly enhance its selective uptake by tumor cells and improve its anticancer activity. rsc.org

Furthermore, this compound and its derivatives can serve as key intermediates in the synthesis of a wide range of biologically active molecules. For instance, it is a precursor in the synthesis of compounds with potential anti-inflammatory, analgesic, antiviral, and antibacterial properties. chemimpex.com The development of covalent inhibitors, which form a permanent bond with their target protein, is another area where derivatives of this acid could be utilized. nih.gov

Future research will likely focus on the rational design and synthesis of novel this compound derivatives with enhanced biological activity and selectivity. This will involve exploring different substitution patterns and linking the molecule to various targeting moieties and functional groups to create highly specific biological probes and targeted therapeutics for a range of diseases.

Process Intensification and Scale-Up Methodologies for Industrial Production

As the demand for this compound and its derivatives grows, the development of efficient and scalable industrial production methods becomes increasingly important. Process intensification, which aims to create smaller, cleaner, and more energy-efficient manufacturing processes, is a key focus of this effort. osf.io

The use of continuous-flow reactors is a prime example of process intensification. thieme-connect.com These systems offer significant advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and higher yields. thieme-connect.com For exothermic reactions like nitration, continuous-flow systems provide precise temperature control, ensuring safer operation. thieme-connect.com The scalability of liquid chromatography methods using smaller particle columns for fast UPLC applications also contributes to efficient isolation and purification in preparative separation. sielc.com

A patent for the preparation of a related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, highlights a method with simple and stable operation, easy separation of products, high yield, and low production cost, making it suitable for industrial mass production. google.com Another patent describes a preparation method for methyl 3-methyl-2-nitrobenzoate that avoids the production of large amounts of waste acid and water, thereby reducing environmental pollution and production costs. google.com

Future research in this area will focus on further optimizing these intensified processes. This includes the development of more robust and efficient catalysts, the design of novel reactor configurations, and the implementation of advanced process control systems. The goal is to develop a seamless and highly efficient manufacturing process for this compound that is both economically viable and environmentally sustainable. The successful application of process intensification has been demonstrated for the scale-up of continuous reactors and for retrofitting existing processing plants. osf.io

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-methoxy-2-nitrobenzoic acid via nitration of 3-methoxybenzoic acid?

  • Methodological Answer : The nitration of 3-methoxybenzoic acid typically employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. In one protocol, 65% HNO₃ (260 mL) and concentrated H₂SO₄ (4 mL) are added to 3-methoxybenzoic acid (40.0 g, 0.26 mol) under vigorous stirring, followed by heating to 45°C. The reaction is maintained at 40°C for 4 hours. The product is isolated via filtration, washed with hot ethanol, and recrystallized from ethanol to achieve modest yields (~55%) . Notably, this compound is often a minor product due to competing nitration pathways; its separation relies on its lower solubility compared to isomers .

Q. How can this compound be purified effectively?

  • Methodological Answer : Recrystallization from ethanol is the standard purification method. After nitration, the crude product is dissolved in hot ethanol (150 mL) and cooled to precipitate pure crystals. This step removes by-products such as unreacted starting material and isomers (e.g., 3-methoxy-4-nitrobenzoic acid). The solubility difference between isomers in ethanol is critical for successful separation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key peaks include aromatic protons (δ 6.68–8.09 ppm) and the methoxy group (δ 3.83 ppm) .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 291 [M+Na]⁺ confirms the molecular weight (243.73 g/mol) .
  • IR Spectroscopy : Stretching vibrations for nitro (-NO₂, ~1520 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups are diagnostic.

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing heterocyclic compounds?

  • Methodological Answer : The nitro group in this compound can be reduced to an amine via catalytic hydrogenation (Pd/C, H₂, 25°C), yielding 2-amino-3-methoxybenzoic acid in near-quantitative yield. This amine intermediate is critical for constructing diarylamine derivatives (e.g., via Ullmann coupling with o-bromoanisole) and subsequent cyclization to acridones or acridines. For example, intramolecular cyclization with concentrated H₂SO₄ generates dimethoxyacridone, a scaffold for macrocyclic crown ethers .

Q. What challenges arise in using this compound derivatives for crystallographic studies?

  • Methodological Answer : Derivatives like acridone macrocycles often exhibit poor solubility, complicating crystallization. To address this:
  • Solvent Screening : Use high-boiling solvents (e.g., 2-ethoxyethanol) for recrystallization.
  • Crystallography Software : SHELX programs (e.g., SHELXL for refinement) are employed to resolve twinned or low-resolution datasets. For example, SHELXPRO interfaces with macromolecular refinement pipelines, enabling structure determination even with challenging crystals .

Q. How can conflicting solubility data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., acridone derivatives in ) may stem from substituent effects. Strategies include:
  • Functional Group Modification : Introducing hydrophilic groups (e.g., hydroxyl via demethylation with pyridinium chloride).
  • Co-solvent Systems : Blending polar (DMSO) and non-polar (toluene) solvents to enhance dissolution .

Data Analysis and Optimization

Q. How do reaction variables influence the yield of this compound?

  • Methodological Answer : Key variables include:
VariableOptimal RangeEffect on Yield
Temperature40–45°CHigher temperatures favor over-nitration.
Acid RatioHNO₃:H₂SO₄ = 65:4Excess HNO₃ increases isomer formation.
Reaction Time4 hoursProlonged time reduces selectivity.
Yield optimization requires balancing these factors to minimize by-products like 3-methoxy-4-nitrobenzoic acid .

Q. What safety protocols are recommended for handling nitroaromatic compounds like this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro compound vapors.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.